2-(1,3-Thiazol-2-ylmethylamino)ethanol

Description

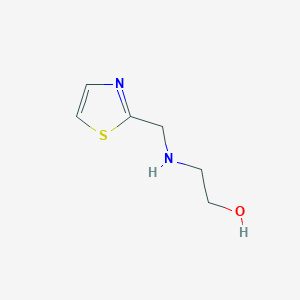

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-ylmethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c9-3-1-7-5-6-8-2-4-10-6/h2,4,7,9H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSRGRSELGVIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293351 | |

| Record name | 2-[(2-Thiazolylmethyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-11-4 | |

| Record name | 2-[(2-Thiazolylmethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Thiazolylmethyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 2 1,3 Thiazol 2 Ylmethylamino Ethanol Within Thiazole and Aminoalcohol Chemistry

The structure of 2-(1,3-Thiazol-2-ylmethylamino)ethanol integrates two key functional components: a 1,3-thiazole ring and an aminoalcohol side chain. The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a scaffold found in numerous biologically active compounds, including the essential vitamin thiamine (B1217682) (B1) and various pharmaceuticals. mdpi.com The aminoalcohol portion of the molecule provides a flexible chain with both a secondary amine and a primary alcohol group, which can participate in hydrogen bonding and act as a linker to other molecular fragments.

While specific physical and chemical properties for this compound are not extensively documented, we can infer some characteristics based on its structure and data from related compounds. For comparison, the related compound 2-(4-methyl-1,3-thiazol-5-yl)ethanol has a boiling point of 135 °C at 7 mmHg and a density of 1.19 g/mL. chemsynthesis.com The dihydrochloride (B599025) salt of the title compound is commercially available as a liquid. fluorochem.co.uk

Table 1: Computed Physicochemical Properties of the Related Compound 2-(1,3,4-Thiadiazol-2-ylmethylamino)ethanol

| Property | Value | Source |

| Molecular Weight | 159.21 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 159.04663309 Da | PubChem nih.gov |

| Topological Polar Surface Area | 86.3 Ų | PubChem nih.gov |

Note: This data is for a structurally related compound and is provided for illustrative purposes due to the lack of specific data for this compound.

Fundamental Academic Significance and Research Gaps Concerning 2 1,3 Thiazol 2 Ylmethylamino Ethanol

Retrosynthetic Analysis and Precursor Design for this compound

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, centering on the formation of the key C-N bond or the thiazole ring itself.

Disconnection Approach A: C-N Bond Formation

This approach involves the disconnection of the bond between the nitrogen atom and the thiazolyl-methyl group. This leads to two key precursors: 2-(aminomethyl)thiazole and a two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The synthesis of 2-(aminomethyl)thiazole can be envisioned from 2-(chloromethyl)thiazole (B1590920) via a nucleophilic substitution with an ammonia (B1221849) equivalent, or through the reduction of 2-cyanothiazole.

Disconnection Approach B: Thiazole Ring Formation

Alternatively, the thiazole ring can be constructed in the final stages of the synthesis. A plausible route involves the Hantzsch thiazole synthesis, a well-established method for forming the thiazole core. synarchive.com This would entail the reaction of a suitable thioamide, such as 2-amino-N-(2-hydroxyethyl)thioacetamide, with an α-halocarbonyl compound like chloroacetaldehyde. The required thioamide precursor could be prepared from the reaction of 2-aminoethanol with a suitable thiocarbonyl transfer reagent.

A patent describes a method for synthesizing 2-aminomethyl-thiazole hydrochloride, a crucial precursor. google.com The process starts with Boc-glycine ethyl ester, which is ammoniated to Boc-glycinamide. This is then reacted with Lawesson's reagent to form Boc-aminoethanethioamide. A subsequent ring-closure reaction with bromoacetaldehyde (B98955) yields the key intermediate 2-N-Boc-aminomethyl-thiazole, which is then deprotected to give the final product. google.com

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and modern synthetic methodologies, primarily focusing on the strategic formation of the thiazole ring and the installation of the aminoethanol side chain.

A primary route to the target molecule involves the alkylation of a pre-formed 2-(aminomethyl)thiazole with a suitable two-carbon electrophile.

One direct approach is the N-alkylation of 2-(aminomethyl)thiazole with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and base is crucial to optimize the yield and minimize side reactions.

Alternatively, the reaction can be performed with ethylene oxide. This reaction proceeds via a ring-opening mechanism, where the amine attacks the epoxide ring, leading directly to the desired aminoethanol derivative. This method avoids the use of a halogenated electrophile and the formation of a salt byproduct.

Another strategy involves the reaction of 2-(chloromethyl)thiazole with ethanolamine (B43304). In this case, the amine acts as the nucleophile, displacing the chloride from the thiazole side chain. This reaction is often performed in a suitable solvent like ethanol (B145695) or isopropanol.

A patent for the synthesis of 4-halomethylthiazoles describes the reaction of a thioamide with a dihalopropanone in a haloalkane solvent in the presence of an alkali metal bicarbonate to form a hydroxythiazoline intermediate, which is then dehydrated. google.com

Table 1: Alkylation and Amine Functionalization Reactions

| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Aminomethyl)thiazole | 2-Chloroethanol | Base (e.g., Na2CO3, Et3N), Solvent (e.g., EtOH, DMF) | This compound | Inferred from general alkylation principles |

| 2-(Aminomethyl)thiazole | Ethylene oxide | Solvent (e.g., MeOH, H2O) | This compound | Inferred from epoxide ring-opening reactions |

| 2-(Chloromethyl)thiazole | Ethanolamine | Solvent (e.g., EtOH, Isopropanol), Base (optional) | This compound | Inferred from nucleophilic substitution reactions |

The renowned Hantzsch thiazole synthesis provides a powerful tool for constructing the thiazole ring system with the desired substituents. synarchive.com This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comorganic-chemistry.orgbepls.commdpi.comresearchgate.net

For the synthesis of this compound, a possible Hantzsch approach would involve the reaction of a thioamide precursor, such as N-(2-hydroxyethyl)glycinamide, with an α-halocarbonyl compound like chloroacetaldehyde. The thioamide can be synthesized from the corresponding amide by treatment with a thionating agent like Lawesson's reagent.

Another variation of the Hantzsch synthesis involves the reaction of thiourea (B124793) with an α-haloketone. For the target molecule, this would require a more complex α-haloketone with the N-(2-hydroxyethyl)methylamino group already incorporated.

A study on the synthesis of 2-aminothiazole (B372263) derivatives utilized a one-pot reaction of α-haloketones and thioamides with various substituents to obtain good yields of the desired products. derpharmachemica.com

Table 2: Hantzsch Thiazole Synthesis Approaches

| Thioamide Precursor | α-Halocarbonyl Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-(2-Hydroxyethyl)glycinethioamide | Chloroacetaldehyde | Solvent (e.g., Ethanol), Reflux | This compound | Inferred from Hantzsch synthesis principles |

| Thiourea | 1-Chloro-3-((2-hydroxyethyl)amino)propan-2-one | Solvent (e.g., Ethanol), Reflux | 2-Amino-4-(((2-hydroxyethyl)amino)methyl)thiazole | Inferred from Hantzsch synthesis principles |

In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. For the synthesis of thiazole derivatives, several green chemistry approaches have been reported, which can be adapted for the preparation of this compound. bepls.comnih.govmdpi.combohrium.com

These approaches often involve the use of:

Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or bio-based solvents. bohrium.comresearchgate.net

Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for a catalyst, which simplifies purification and reduces waste. bohrium.com

Reusable Catalysts: Employing heterogeneous catalysts, such as silica-supported tungstosilisic acid, that can be easily recovered and reused. mdpi.com

Microwave and Ultrasound Irradiation: Utilizing alternative energy sources to accelerate reaction rates and improve yields, often under solvent-free or reduced solvent conditions. bepls.comnih.gov

For instance, a green method for synthesizing new substituted Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. mdpi.com Another eco-friendly approach utilizes a chitosan-based biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially tailored properties.

The primary alcohol of the ethanol moiety is a versatile functional group that can be readily transformed into other functionalities.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides to introduce a variety of ester groups. This can be achieved under standard esterification conditions, such as Fischer esterification or by using coupling agents. Research on the esterification of carboxylic acids with amide acetals provides a potential route for this modification. researchgate.net

Etherification: The alcohol can be converted into an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Benzylation of N,N-substituted ethanolamines has been reported as a practical method for derivatization. nih.gov

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, while stronger oxidizing agents can produce the carboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents like thionyl chloride or phosphorus tribromide.

Silylation and Trifluoroacetylation: For analytical purposes or as a protecting group strategy, the hydroxyl group can be derivatized by silylation or trifluoroacetylation. researchgate.netshd-pub.org.rs

These modifications allow for the systematic exploration of the structure-activity relationship of analogues based on the this compound core.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(aminomethyl)thiazole |

| 2-chloroethanol |

| Ethylene oxide |

| 2-(chloromethyl)thiazole |

| 2-cyanothiazole |

| 2-amino-N-(2-hydroxyethyl)thioacetamide |

| Chloroacetaldehyde |

| N-(2-hydroxyethyl)glycinamide |

| Lawesson's reagent |

| Thiourea |

| 1-Chloro-3-((2-hydroxyethyl)amino)propan-2-one |

| 2-Amino-4-(((2-hydroxyethyl)amino)methyl)thiazole |

| Boc-glycine ethyl ester |

| Boc-glycinamide |

| Boc-aminoethanethioamide |

| Bromoacetaldehyde |

| 2-N-Boc-aminomethyl-thiazole |

| Dimethylaminothioacetamide hydrochloride |

| 1,3-Dichloropropanone |

| 2-((Dimethylamino)methyl)-4-chloromethyl-1,3-thiazole |

| Thiobenzamide |

| α-Bromoacetophenones |

| 2-Aminothiazoles |

| 2-Phenylthiazoles |

| Silica-supported tungstosilisic acid |

Substituent Effects on the Thiazole Ring

The electronic and steric nature of substituents on the 1,3-thiazole ring can significantly influence the course and efficiency of synthetic routes leading to derivatives of this compound. The classical Hantzsch thiazole synthesis, a cornerstone in the preparation of this heterocyclic system, is a prime example of where these effects are pronounced. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. nih.govderpharmachemica.com

The reactivity of the thiazole ring and its precursors is dictated by the electron-donating or electron-withdrawing character of the substituents. For instance, in the Hantzsch synthesis, electron-donating groups on the thiourea can enhance the nucleophilicity of the sulfur atom, potentially accelerating the initial cyclization step. Conversely, electron-withdrawing groups can decrease this nucleophilicity. The nature of the substituent on the α-haloketone also plays a critical role in the reaction's regioselectivity and rate.

A study on the synthesis of various 2-aminothiazole derivatives highlighted that the reaction conditions, such as the acidity of the medium, can alter the regioselectivity of the condensation, leading to mixtures of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org The proportions of these isomers were found to be dependent on both the reaction conditions and the structural features of the starting materials. rsc.org

Furthermore, in post-synthesis modifications of the thiazole ring, the existing substituents will direct the position of further functionalization. For example, electrophilic substitution reactions on the thiazole ring are generally directed to the C5 position, which is the most electron-rich carbon atom, unless it is already substituted. The presence of activating or deactivating groups will modulate the reactivity of this position.

Diversification of the Amine Linker

The amine linker in this compound is a key structural motif that can be modified to explore the structure-activity relationships of its derivatives. The primary method for introducing this linker is through the N-alkylation of ethanolamine with a suitable 2-(halomethyl)-1,3-thiazole, typically 2-(chloromethyl)-1,3-thiazole.

The selective mono-N-alkylation of ethanolamine can be challenging due to the potential for over-alkylation to form the tertiary amine and subsequent quaternization. thieme-connect.de However, studies on the N-alkylation of ethanolamines have demonstrated that reaction conditions can be optimized to favor the desired mono-alkylation product. Factors such as the nature of the base, the solvent, and the reaction temperature are critical. For instance, the use of milder bases like potassium carbonate can promote selective mono-N-alkylation of primary aromatic amines. thieme-connect.de

The diversification of the amine linker can be achieved by employing different amino alcohols in the alkylation step. This allows for the introduction of various functionalities, such as longer alkyl chains, cyclic systems, or additional heteroatoms, which can modulate the physicochemical properties of the final compound.

A general approach to synthesizing a library of such derivatives would involve the parallel reaction of 2-(chloromethyl)-1,3-thiazole with a range of commercially or synthetically accessible amino alcohols. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and conditions for each analogue.

Reaction Kinetics and Mechanistic Studies of this compound Synthesis

The synthesis of this compound predominantly proceeds via a nucleophilic substitution reaction. The key mechanistic step involves the attack of the nitrogen atom of ethanolamine on the methylene (B1212753) carbon of a 2-(halomethyl)-1,3-thiazole.

The reaction is expected to follow a second-order kinetic profile, being first order in both the 2-(halomethyl)thiazole and ethanolamine. The rate of the reaction will be influenced by several factors:

The nature of the leaving group: The reaction rate is expected to increase with a better leaving group on the methylthiazole, typically following the trend I > Br > Cl.

The nucleophilicity of the amine: The nitrogen atom of ethanolamine acts as the nucleophile. Its reactivity can be modulated by the solvent and the presence of a base. A base can deprotonate the hydroxyl group, but more importantly in this context, it can deprotonate the ammonium (B1175870) ion formed after the initial alkylation, thus regenerating the neutral amine for further reaction or preventing the reaction from stalling due to protonation.

Steric hindrance: Steric bulk on either the thiazole ring or the ethanolamine can decrease the reaction rate.

The reaction mechanism can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon of the chloromethyl group attached to the thiazole ring.

Transition State: A transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

Product Formation: The chloride ion is expelled as a leaving group, resulting in the formation of a protonated form of this compound.

Deprotonation: A base, which can be another molecule of ethanolamine or an added base, removes a proton from the nitrogen atom to yield the final neutral product.

| Compound Name | Role in Synthesis |

| 2-(Chloromethyl)-1,3-thiazole | Electrophile |

| Ethanolamine | Nucleophile |

| This compound | Final Product |

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the protons on the thiazole ring would likely appear in the aromatic region (typically δ 7-8 ppm), with their specific shifts influenced by the substitution pattern. The methylene protons adjacent to the thiazole ring (-CH₂-N), the other methylene groups in the ethanolamine chain (-N-CH₂-CH₂-OH), and the hydroxyl (-OH) and amine (-NH-) protons would each have characteristic chemical shifts. Coupling constants (J) between adjacent protons would reveal connectivity and provide insights into the dihedral angles, which are crucial for conformational analysis.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the thiazole ring would confirm its presence. The carbons of the methylamino and ethanol moieties would also have distinct signals. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Thiazole-H4 | ~7.2-7.5 (d) | ~115-120 |

| Thiazole-H5 | ~7.6-7.9 (d) | ~140-145 |

| Thiazole-C2 | - | ~165-170 |

| -CH₂-N (thiazolyl) | ~4.0-4.5 (s) | ~50-55 |

| -N-CH₂- | ~2.8-3.2 (t) | ~50-55 |

| -CH₂-OH | ~3.6-4.0 (t) | ~60-65 |

| -NH- | Variable | - |

| -OH | Variable | - |

Note: This table is a hypothetical representation and not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and information about intermolecular interactions. If a suitable crystal of this compound could be grown, this technique would reveal the exact three-dimensional arrangement of the atoms. This would include the planarity of the thiazole ring and the conformation of the flexible ethanolamine side chain. Furthermore, it would elucidate hydrogen bonding networks, which are expected to involve the hydroxyl group, the secondary amine, and the nitrogen atom of the thiazole ring. While crystallographic data exists for many complex thiazole derivatives, none were found for the specific compound .

Advanced Mass Spectrometry for Isotopic and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₁₀N₂OS).

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecule would fragment in a predictable manner. Expected fragmentation pathways would include cleavage of the C-C and C-N bonds in the ethanolamine chain and cleavage of the bond connecting the side chain to the thiazole ring. The resulting fragment ions would be characteristic of the molecule's structure. For instance, a prominent fragment corresponding to the thiazolylmethyl cation would be anticipated. The presence of sulfur would also lead to a characteristic isotopic pattern for the molecular ion peak (M+2 peak approximately 4.4% of the M peak).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹), C-H stretches (around 2850-3100 cm⁻¹), C=N and C=C stretches from the thiazole ring (in the 1500-1650 cm⁻¹ region), and C-O and C-N stretches (in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The thiazole ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies (Hypothetical):

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H (alcohol) | 3300-3500 (broad) |

| N-H (amine) | 3300-3500 (moderate) |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=N, C=C (thiazole) | 1500-1650 |

| C-O (alcohol) | 1050-1200 |

| C-N (amine) | 1000-1250 |

Note: This table is a hypothetical representation and not based on experimental data.

Chiroptical Spectroscopy for Stereochemical Insights (If Applicable)

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, it would not exhibit optical activity, and techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for stereochemical analysis.

Computational and Theoretical Investigations of 2 1,3 Thiazol 2 Ylmethylamino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For thiazole (B1198619) derivatives, these calculations provide insights into key parameters that govern their chemical behavior.

Studies on various thiazole derivatives, such as 2-amino-4-(p-tolyl)thiazole and 2-methoxy-1,3-thiazole, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to determine their electronic properties. atlantis-press.com These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net

For a molecule like 2-(1,3-Thiazol-2-ylmethylamino)ethanol, the thiazole ring, with its sulfur and nitrogen heteroatoms, would be the primary site of electronic activity. The lone pairs of electrons on these atoms would significantly contribute to the HOMO, making the ring an electron-rich center susceptible to electrophilic attack. The amino group and the hydroxyl group would further influence the electronic distribution through their electron-donating and hydrogen-bonding capabilities.

Table 1: Predicted Quantum Chemical Parameters for Thiazole Derivatives Note: This table presents representative data from studies on various thiazole derivatives to infer the potential properties of this compound.

| Parameter | Predicted Significance for this compound | Reference Study Insights |

| HOMO Energy (EHOMO) | The thiazole ring and the amino group would likely result in a relatively high HOMO energy, indicating a propensity to act as an electron donor. | In a study of thiazole derivatives, HOMO energies ranged from -5.54 to -7.44 eV, with higher values indicating greater electron-donating ability. researchgate.net |

| LUMO Energy (ELUMO) | The π-system of the thiazole ring would contribute to a relatively low LUMO energy, suggesting it can accept electrons. | The LUMO energies in the same study were influenced by substituents, affecting the molecule's electron-accepting nature. researchgate.net |

| HOMO-LUMO Gap (ΔE) | A moderate energy gap would suggest a balance between stability and reactivity, a common feature for biologically active molecules. | A smaller energy gap is associated with higher reactivity. researchgate.net |

| Dipole Moment (μ) | The presence of heteroatoms (N, S, O) and the flexible side chain would likely result in a significant dipole moment, influencing its solubility and intermolecular interactions. | Thiazole derivatives often exhibit notable dipole moments due to their asymmetric electronic distribution. atlantis-press.com |

| Mulliken Charges | The nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen of the hydroxyl group, are expected to carry negative partial charges, making them potential sites for interaction with electrophiles or metal ions. | Analysis of Mulliken charges in thiazole derivatives reveals the distribution of electron density across the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of a molecule and its interactions with a solvent, providing insights that are not accessible from static models.

For this compound, MD simulations would be particularly useful for exploring the flexibility of the ethylaminoethanol (B8294368) side chain and its orientation relative to the thiazole ring. The rotational freedom around the single bonds in the side chain allows the molecule to adopt various conformations, which can be crucial for its biological activity and physical properties.

In aqueous solution, MD simulations can model the hydrogen bonding interactions between the hydroxyl and amino groups of the molecule and the surrounding water molecules. These interactions would significantly influence its solubility and how it presents itself to a potential binding partner.

Research on other flexible thiazole derivatives has employed MD simulations to understand their stability in complex environments. For instance, simulations of thiazole-thiazole conjugates have been used to confirm the stability of their complexes with biological targets. nih.govresearchgate.net Similarly, MD simulations of thiazole derivatives targeting the LasR protein of Pseudomonas aeruginosa were conducted for 50 nanoseconds to assess the stability of the ligand-protein complex. nih.gov

Table 2: Predicted Conformational and Solution Behavior of this compound Note: This table is a predictive summary based on general principles and findings from MD studies on analogous molecules.

| Property | Predicted Behavior for this compound | Insights from Analogous Studies |

| Conformational Flexibility | The ethylaminoethanol side chain is expected to be highly flexible, with multiple rotatable bonds allowing for a wide range of conformations. | MD simulations of flexible ligands reveal the most stable and frequently adopted conformations in a given environment. nih.gov |

| Intramolecular Hydrogen Bonding | The possibility of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the amino group or the thiazole ring exists, which would influence its preferred conformation. | Intramolecular interactions are often observed in MD simulations and can significantly impact the overall molecular shape. |

| Solvation Shell | In an aqueous environment, a well-defined solvation shell would form around the polar functional groups (hydroxyl, amino, and thiazole heteroatoms) through hydrogen bonding. | MD simulations provide detailed information about the structure and dynamics of the solvation shell around a solute. |

| Root Mean Square Deviation (RMSD) | The RMSD of the molecule's backbone during an MD simulation would indicate its structural stability. A stable conformation would show low RMSD fluctuations. | Low RMSD values in MD simulations of ligand-protein complexes suggest a stable binding mode. researchgate.net |

Docking and Molecular Modeling Studies of Ligand-Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Given the prevalence of the 2-aminothiazole (B372263) scaffold in medicinally active compounds, it is plausible that this compound could interact with various biological targets. tandfonline.com Docking studies of similar 2-aminothiazole derivatives have been performed against a range of protein targets, including enzymes and receptors. asianpubs.orgekb.eg

In a hypothetical docking study of this compound, the thiazole ring would likely engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The amino and hydroxyl groups would be key players in forming hydrogen bonds with polar residues, anchoring the molecule in the active site. The flexibility of the side chain would allow it to adopt a conformation that maximizes these favorable interactions.

For example, docking studies of 2-aminothiazole derivatives against Aurora kinase have shown that the thiazole moiety can form crucial hydrogen bonds with the hinge region of the kinase domain. acs.org Other studies have highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of thiazole derivatives to their targets. tandfonline.comresearchgate.net

Table 3: Predicted Ligand-Receptor Interactions for this compound Note: This table outlines potential interactions based on docking studies of structurally related thiazole compounds.

| Interaction Type | Potential Role for this compound | Examples from Analogous Studies |

| Hydrogen Bonding | The -NH and -OH groups are prime candidates for forming hydrogen bonds with amino acid residues like Asp, Glu, Ser, and Thr in a receptor's active site. The thiazole nitrogen can also act as a hydrogen bond acceptor. | In docking studies of 2-aminothiazole derivatives, hydrogen bonds with key residues in the active site are consistently observed as critical for binding affinity. acs.org |

| π-π Stacking | The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues such as Phe, Tyr, and Trp. | Docking studies of various heterocyclic compounds often reveal π-π stacking as a significant contributor to binding energy. nih.gov |

| Hydrophobic Interactions | The ethyl portion of the side chain and the thiazole ring can participate in hydrophobic interactions with nonpolar residues. | Hydrophobic interactions are a common feature in the binding of small molecules to protein targets. |

| Metal Coordination | The heteroatoms (N, S) of the thiazole ring could potentially coordinate with metal ions present in the active site of metalloenzymes. | The ability of thiazole derivatives to coordinate with metal ions has been explored in various contexts. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

While a specific QSAR model for this compound is not available, numerous QSAR studies have been conducted on various series of thiazole derivatives to understand the structural requirements for different biological activities, such as antimicrobial, anticancer, and antioxidant effects. imist.manih.govijpsr.comresearchgate.net

These studies typically use a range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For a molecule like this compound, key descriptors would likely include:

LogP: A measure of hydrophobicity.

Molar Refractivity (MR): Related to the volume and polarizability of the molecule.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Electronic descriptors: Such as HOMO and LUMO energies.

A QSAR study on thiazole derivatives as PIN1 inhibitors, for instance, identified descriptors like molar refractivity (MR), LogP, and LUMO energy as significant for their activity. imist.maresearchgate.net Another QSAR study on antimicrobial thiazoles highlighted the importance of a molecular connectivity index and Kier's shape index. researchgate.net These findings suggest that a combination of electronic, steric, and hydrophobic properties governs the biological activity of thiazole derivatives.

Table 4: Relevant Descriptors for QSAR Modeling of this compound Analogues Note: This table lists descriptors commonly found to be important in QSAR studies of thiazole derivatives.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity | Reference QSAR Insights |

| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets in receptors. | LogP was a key descriptor in a QSAR model for PIN1 inhibitors. imist.maresearchgate.net |

| Steric | Molar Refractivity (MR) | Relates to the size and shape of the molecule, influencing how it fits into a binding site. | MR was found to be a significant descriptor in several QSAR studies of thiazole derivatives. imist.maresearchgate.net |

| Electronic | LUMO Energy (ELUMO) | Reflects the molecule's ability to accept electrons, which can be important for certain reaction mechanisms. | ELUMO was identified as a critical parameter in a QSAR model for thiazole-based inhibitors. imist.maresearchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with drug absorption and transport properties. | TPSA is a widely used descriptor in drug design to estimate cell permeability. tandfonline.com |

| Constitutional | Molecular Weight (MW) | A fundamental property that influences many pharmacokinetic parameters. | Molecular weight is a basic descriptor included in most QSAR models. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

For this compound, computational prediction of its spectroscopic properties would be valuable for its characterization.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Key predicted peaks would include N-H and O-H stretching vibrations, C-H stretching from the alkyl chain and the thiazole ring, and C=N and C-S stretching vibrations characteristic of the thiazole ring. researchgate.net

NMR Spectroscopy: The chemical shifts of the protons and carbons in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted ¹H NMR spectrum would show distinct signals for the protons on the thiazole ring, the methylene (B1212753) groups of the side chain, and the exchangeable protons of the NH and OH groups. The ¹³C NMR spectrum would similarly provide information about the carbon skeleton. rsc.org

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to its UV-Visible absorption spectrum. The thiazole ring is the primary chromophore, and its π → π* transitions would likely dominate the spectrum. The position of the absorption maximum (λmax) would be influenced by the substituents on the ring. nih.gov

Studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can cause significant shifts in their absorption and emission spectra. nih.gov This highlights the sensitivity of the electronic structure and, consequently, the spectroscopic properties of thiazole-based systems to structural modifications.

Table 5: Predicted Spectroscopic Features for this compound Note: This table provides a qualitative prediction of the spectroscopic properties based on computational studies of similar compounds.

| Spectroscopic Technique | Predicted Key Features | Insights from Computational Studies of Analogues |

| Infrared (IR) | Strong, broad bands for O-H and N-H stretching. Characteristic C=N and C-S stretching vibrations for the thiazole ring. | Calculated vibrational frequencies for thiazole derivatives show good agreement with experimental data and help in assigning spectral bands. researchgate.net |

| ¹H NMR | Distinct signals for the thiazole ring protons. Signals for the methylene protons of the ethylaminoethanol chain. Exchangeable signals for the NH and OH protons. | NMR chemical shifts can be accurately predicted using GIAO calculations, aiding in structure elucidation. rsc.org |

| ¹³C NMR | Resonances for the carbons of the thiazole ring. Signals for the carbons of the side chain. | Calculated ¹³C NMR spectra are a valuable tool for confirming the carbon framework of a molecule. rsc.org |

| UV-Visible | Absorption bands in the UV region corresponding to π → π* transitions of the thiazole ring. | TD-DFT calculations can predict the λmax and oscillator strengths of electronic transitions, providing insight into the electronic structure. nih.gov |

Biochemical and Molecular Interaction Profiling of 2 1,3 Thiazol 2 Ylmethylamino Ethanol

Investigation of Specific Molecular Targets and Binding Affinities (In Vitro)

There is a notable absence of specific in vitro studies detailing the binding affinities and interactions of 2-(1,3-thiazol-2-ylmethylamino)ethanol with molecular targets.

Enzyme Inhibition and Activation Mechanisms

The thiazole (B1198619) ring is known to be a key structural motif in a variety of enzyme inhibitors. Thiazole derivatives have been investigated for their potential to inhibit enzymes such as urease and α-glucosidase. However, specific enzymatic inhibition or activation data for this compound, including IC50 or Ki values, are not available in the reviewed literature.

Receptor Binding and Modulation (e.g., GPCRs, Ion Channels)

While thiazole-containing compounds have been explored as antagonists for receptors like the androgen receptor, specific data on the interaction of this compound with G-protein coupled receptors (GPCRs) or ion channels is not documented. For instance, studies on other molecules have shown that the ethanol (B145695) component can interact with GABAA receptors, but this is not specific to the compound .

Protein-Ligand Interaction Kinetics (e.g., Surface Plasmon Resonance)

Detailed kinetic data from techniques such as Surface Plasmon Resonance (SPR), which would provide association (ka) and dissociation (kd) rate constants for the binding of this compound to specific protein targets, are not present in the available scientific literature.

Cellular Pathway Modulation and Signalling Events (In Vitro, Mechanistic Focus)

Information regarding the modulation of cellular pathways and signaling events by this compound at a mechanistic level is not currently available.

Effects on Specific Cellular Enzymes or Transporters

There are no specific studies that delineate the effects of this compound on the activity of particular cellular enzymes or transporters.

Analysis of Intracellular Signalling Cascades

While chronic ethanol consumption has been shown to stimulate neuroimmune signaling pathways, such as those involving Toll-like receptors (TLRs), there is no evidence to suggest that this compound has been studied in this context. Studies on ethanol have indicated its potential to induce microglial cell death through the NOX/ROS/PARP/TRPM2 signaling pathway, but these findings are not directly applicable to the titled compound.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses

The biological activity of this compound is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure to observe corresponding changes in biological effect, are crucial for optimizing lead compounds and understanding their mechanism of action. While specific SAR data for this exact molecule is not extensively published, general principles derived from the broader class of 2-aminothiazole (B372263) derivatives can be extrapolated.

Systematic modification of this compound would involve alterations at three primary locations: the thiazole ring, the methylene (B1212753) linker, and the ethanolamine (B43304) side chain.

Thiazole Ring Modifications: The thiazole ring itself is a key pharmacophoric element. Substitutions at the C4 and C5 positions of the thiazole ring are known to significantly impact the biological activity of related compounds. For instance, the introduction of small alkyl or aryl groups can modulate lipophilicity and steric interactions with biological targets, potentially enhancing potency or altering selectivity.

Methylene Linker Modifications: The methylene bridge connecting the thiazole ring to the amino group provides conformational flexibility. Varying the length of this linker or introducing rigidity, for example through cyclization or the incorporation of double bonds, would likely have a profound effect on the molecule's ability to adopt the optimal conformation for binding to its biological target.

Ethanolamine Side Chain Modifications: The ethanolamine moiety is a critical feature, likely involved in hydrogen bonding interactions. Modification of the hydroxyl group, such as through esterification or etherification, would alter the compound's polarity and hydrogen bonding capacity. Furthermore, chain extension or branching of the ethyl group could probe the steric tolerance of the binding site.

To illustrate the potential impact of these modifications, a hypothetical activity profile is presented below. This table is based on general SAR principles for 2-aminothiazole derivatives and is for illustrative purposes only.

| Modification | Position of Modification | Hypothetical Change in Biological Activity | Rationale |

| Addition of a methyl group | C4 of thiazole ring | Potential increase in potency | Increased lipophilicity and favorable steric interactions. |

| Addition of a phenyl group | C5 of thiazole ring | Potential increase or decrease in potency | Dependent on the steric and electronic requirements of the target binding site. |

| Replacement of methylene linker with an ethylene (B1197577) linker | Linker between thiazole and amino group | Likely decrease in activity | Altered conformation may disrupt optimal binding. |

| Esterification of the hydroxyl group | Ethanolamine side chain | Variable, potentially decreased activity | Loss of a key hydrogen bond donor group. |

| N-methylation of the secondary amine | Amino group | Likely decrease in activity | Steric hindrance and loss of a hydrogen bond donor. |

Based on the structure of this compound and SAR data from related compounds, several key pharmacophoric elements can be identified:

The Thiazole Ring: The sulfur and nitrogen atoms of the thiazole ring are crucial for its aromatic character and ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. The nitrogen at position 3 is a potential hydrogen bond acceptor.

The Secondary Amine: The secondary amine is a key hydrogen bond donor and can also act as a proton acceptor at physiological pH, making it important for ionic interactions.

The Methylene Linker: This flexible linker allows the thiazole and ethanolamine moieties to adopt an optimal spatial orientation for target binding.

The Terminal Hydroxyl Group: The hydroxyl group of the ethanolamine side chain is a primary hydrogen bond donor and acceptor, likely playing a critical role in anchoring the molecule to its biological target.

A hypothetical pharmacophore model would therefore include a hydrogen bond acceptor (thiazole nitrogen), a hydrogen bond donor (secondary amine), a flexible linker, and a hydrogen bond donor/acceptor (terminal hydroxyl group).

Analytical Methodologies for Detection and Quantification of 2 1,3 Thiazol 2 Ylmethylamino Ethanol in Complex Matrices Excluding Basic Identification

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detectors (e.g., MS/MS)

Chromatographic techniques are paramount for the separation and quantification of chemical compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS), provide the high resolution and sensitivity needed for trace-level analysis of 2-(1,3-Thiazol-2-ylmethylamino)ethanol.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the method of choice for non-volatile, polar compounds like the subject molecule. The analysis involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. For 2-aminothiazole (B372263) derivatives, reversed-phase columns (e.g., C18) are commonly employed. researchgate.net

An HPLC-MS/MS method for a novel aminothiazole derivative was developed using a C18 column with an isocratic mobile phase consisting of 0.1% orthophosphoric acid in water and acetonitrile. researchgate.net A similar approach could be optimized for this compound. The mass spectrometer detector offers exceptional selectivity and sensitivity by ionizing the analyte and then fragmenting it to produce specific precursor and product ions. This two-stage filtering (MS/MS) minimizes matrix interference and allows for confident identification and quantification. For related thiazole (B1198619) compounds, electrospray ionization (ESI) in positive mode is typically effective. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the compound must be thermally stable and volatile. While this compound has a relatively high boiling point due to its hydroxyl and secondary amine groups, derivatization could be employed to increase its volatility and improve its chromatographic peak shape. A common approach involves silylation of the -OH and -NH groups. The GC separates components in a gaseous mobile phase, and the MS detector provides structural information and sensitive detection based on the compound's mass spectrum and fragmentation patterns. synhet.com

Table 1: Illustrative Chromatographic Conditions for Thiazole Derivative Analysis

| Parameter | HPLC-MS/MS (Based on Aminothiazole Analogues) researchgate.netd-nb.info | GC-MS (Hypothetical) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic or Orthophosphoric Acid) | Helium carrier gas |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |

| Derivatization | Not typically required | Potentially required (e.g., Silylation) |

Electrochemical Sensing and Biosensor Development for Specific Detection

Electrochemical methods offer a rapid, cost-effective, and portable alternative for detecting specific analytes. These sensors generate a signal (typically current or potential) when the target molecule interacts with a specially designed electrode surface.

Electrochemical Sensors: A sensor for this compound could be developed based on the electrochemical oxidation of the thiazole ring or the ethanolamine (B43304) side chain. A working electrode (e.g., glassy carbon or screen-printed carbon) can be modified with nanomaterials like graphene or gold nanoparticles to enhance sensitivity and catalytic activity. mdpi.com For instance, a sensor using an Au-loaded WO₃ electrode showed good sensitivity for ethanol (B145695) detection in the air, a principle that could be adapted for the ethanol moiety of the target compound. mdpi.com The sensor would generate a current proportional to the analyte concentration when a specific potential is applied.

Biosensors: Biosensors incorporate a biological recognition element, such as an enzyme, to achieve high selectivity. For this compound, a biosensor could be designed utilizing the enzyme alcohol dehydrogenase (ADH). mdpi.com This enzyme specifically catalyzes the oxidation of the ethanol group in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). mdpi.com The reaction produces NADH, which is electrochemically active and can be detected at an electrode surface. The resulting amperometric signal would be directly proportional to the concentration of the target compound.

Table 2: Comparison of Potential Electrochemical Sensing Approaches

| Sensor Type | Principle | Potential Advantages | Key Challenges |

|---|---|---|---|

| Voltammetric Sensor | Direct oxidation of the thiazole ring or ethanolamine group at a modified electrode. | Simplicity, robustness, low cost. | Potential interference from other electroactive species in the sample. |

| Enzyme-Based Biosensor | Amperometric detection of NADH produced from the ADH-catalyzed oxidation of the ethanol moiety. mdpi.com | High selectivity due to enzyme specificity, high sensitivity. | Enzyme stability, dependence on cofactors (NAD⁺), operational pH and temperature. umsystem.edu |

| Molecularly Imprinted Polymer (MIP) Sensor | A synthetic polymer with cavities tailored to the specific shape and functionality of the target molecule, creating a selective binding site. | High selectivity, stability, reusability. | Template leakage, incomplete binding, complex fabrication process. |

Spectrophotometric and Fluorimetric Assays for Quantification in Research Samples

Spectrophotometric and fluorimetric methods are widely used in research settings for the quantification of analytes. These techniques rely on measuring the absorption or emission of light by a molecule.

Spectrophotometric Assays: Direct UV-Vis spectrophotometry can be used if the compound possesses a unique chromophore. The thiazole ring exhibits UV absorbance, which could be used for quantification in pure samples. synhet.com However, in complex matrices, selectivity is low. To overcome this, a colorimetric assay can be developed where the analyte reacts with a reagent to produce a colored product. For example, a method for determining thiadiazole derivatives involves a reaction with iodine, followed by oxidation and the formation of a blue starch-iodine complex measured at 605 nm. researchgate.netscirp.org A similar amplification reaction could potentially be adapted for this compound.

Fluorimetric Assays: Fluorescence assays offer significantly higher sensitivity than absorbance-based methods. Many heterocyclic compounds, including some thiazole derivatives, are naturally fluorescent or can be derivatized to become fluorescent. A fluorimetric sensor for detecting acetate (B1210297) was developed based on a urea (B33335) derivative of 2-(2′-aminophenyl)-4-phenylthiazole, which operates via an excited-state intramolecular proton transfer (ESIPT) mechanism. mdpi.com A similar strategy could be explored for the target compound, where its binding to a specific probe modulates the fluorescence signal, allowing for highly sensitive quantification.

Table 3: Potential Spectroscopic Assay Parameters

| Method | Principle | Wavelength (λ) | Linear Range | Reference Application |

|---|---|---|---|---|

| UV Spectrophotometry | Direct measurement of UV absorbance by the thiazole ring. | ~230-270 nm (Typical for thiazoles) | Dependent on molar absorptivity | Basic purity checks synhet.com |

| Colorimetric Assay | Formation of a colored complex (e.g., with an iodine-based reagent). | ~605 nm | Up to 6.0 ppm | Thiadiazole derivatives scirp.org |

| Fluorimetric Assay | Measurement of light emission after excitation, possibly via a fluorescent probe. | Analyte- and probe-dependent | Potentially in the nM to µM range | Thiazole-based chemosensors mdpi.com |

Method Validation for Reproducibility, Sensitivity, and Selectivity in Research Contexts

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters are defined by international guidelines. researchgate.net

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). In HPLC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and by comparing ion ratios.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and assessing the coefficient of determination (R²) of the calibration curve, which should ideally be ≥0.999. researchgate.net

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. researchgate.net For a thiabendazole (B1682256) HPLC method, LOD and LOQ were reported as 0.009 µg/mL and 0.028 µg/mL, respectively.

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). RSD values should typically be less than 15%.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria (Research Context) |

|---|---|---|

| Specificity | Differentiates analyte from interferences. | No significant interfering peaks at the analyte's retention time. |

| Linearity (R²) | Proportionality of signal to concentration. | ≥ 0.99 |

| Accuracy (% Recovery) | Closeness to the true value. | 80% - 120% |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15% (≤ 20% at LOQ) |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria. |

Potential Applications and Future Research Avenues for 2 1,3 Thiazol 2 Ylmethylamino Ethanol in Academic Sciences

Development as a Research Tool or Chemical Probe for Biological Systems

The unique structure of 2-(1,3-Thiazol-2-ylmethylamino)ethanol, featuring a thiazole (B1198619) ring, a secondary amine, and a primary alcohol, makes it a candidate for development as a research tool or chemical probe. The thiazole moiety can participate in various non-covalent interactions with biological macromolecules, while the hydroxyl and amino groups provide handles for further chemical modification, such as the attachment of fluorescent tags or biotin.

The development of this compound as a chemical probe could involve its use to study specific enzymes or receptors where the thiazole scaffold is known to bind. For instance, thiazole derivatives have been investigated as inhibitors of various enzymes, and this compound could serve as a starting point for developing more potent and selective probes. nih.gov

Table 1: Potential Modifications of this compound for Use as a Chemical Probe

| Modification Site | Attached Moiety | Potential Application |

| Hydroxyl Group | Fluorescent Dye (e.g., Fluorescein) | Visualization of target protein localization in cells |

| Amino Group | Biotin | Affinity-based purification of target proteins |

| Thiazole Ring | Photo-crosslinking group | Covalent labeling of target proteins for identification |

Conceptual Utility as a Precursor in Advanced Materials Science or Supramolecular Chemistry

In the realm of materials science, the bifunctional nature of this compound makes it a conceptually useful precursor for the synthesis of novel polymers and supramolecular assemblies. The hydroxyl and amino groups can be used as points for polymerization, potentially leading to the formation of polyamides or polyesters with embedded thiazole units. These thiazole-containing polymers might exhibit interesting electronic or coordination properties.

In supramolecular chemistry, the thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. The ability of the molecule to form hydrogen bonds through its hydroxyl and amino groups could also be exploited to direct the assembly of complex supramolecular architectures.

Exploration in Agrochemical or Veterinary Science Applications (Non-Clinical)

Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties, which are relevant to agrochemical and veterinary sciences. researchgate.netresearchgate.netresearchgate.net Consequently, this compound and its derivatives represent a promising area for exploration in these fields.

In agrochemical research, this compound could be screened for its potential as a fungicide or bactericide to protect crops from pathogens. Its herbicidal activity could also be investigated. For veterinary applications, its potential as an antimicrobial agent against pathogens relevant to animal health could be explored. Non-clinical studies would be the first step in evaluating the efficacy and spectrum of activity of this compound.

Table 2: Potential Non-Clinical Agrochemical and Veterinary Applications

| Application Area | Potential Use | Rationale |

| Agrochemical | Fungicide | Thiazole derivatives have known antifungal properties. researchgate.net |

| Agrochemical | Herbicide | Some thiazole structures exhibit herbicidal activity. researchgate.net |

| Veterinary | Antimicrobial | Thiazole-based compounds have shown broad-spectrum antibacterial activity. nih.govepa.gov |

Integration into Combinatorial Chemistry Libraries for Drug Discovery Lead Generation (Non-Clinical)

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds. nih.govnih.gov this compound is an ideal building block for inclusion in combinatorial chemistry libraries aimed at discovering new drug leads. The reactive hydroxyl and amino groups allow for the facile attachment of a wide variety of chemical moieties, rapidly generating a large library of diverse compounds.

These libraries can then be screened against a multitude of biological targets to identify "hit" compounds. Subsequent optimization of these hits can lead to the development of potent and selective lead compounds for various diseases. The ease of modification of this compound makes it a valuable component for such high-throughput screening campaigns. researchgate.net

Emerging Research Directions and Interdisciplinary Investigations involving this compound

Emerging research directions for this compound could lie at the interface of chemistry, biology, and materials science. One such area is the development of "smart" materials that respond to biological stimuli. For example, polymers incorporating this compound could be designed to release a therapeutic agent in response to a specific enzyme present in a diseased tissue.

Another interdisciplinary avenue is the use of this compound in the development of biosensors. The thiazole moiety could be part of a recognition element that selectively binds to a target analyte, and this binding event could be transduced into a measurable signal.

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of specific data on its properties and biological activities. This necessitates foundational research to synthesize and characterize the compound thoroughly.

However, this challenge also presents a significant opportunity. The well-established importance of the thiazole scaffold provides a strong rationale for investigating this relatively unexplored derivative. nih.govnih.gov There is a high probability that this compound or its derivatives will exhibit interesting and potentially useful properties. The opportunities for novel discoveries in various fields, from medicinal chemistry to materials science, are substantial.

Table 3: Summary of Research Opportunities

| Research Area | Specific Opportunity | Potential Impact |

| Medicinal Chemistry | Synthesis and screening of a combinatorial library based on the compound's scaffold. researchgate.net | Identification of new lead compounds for drug discovery. nih.gov |

| Materials Science | Synthesis of novel thiazole-containing polymers and MOFs. | Development of new materials with unique electronic or catalytic properties. |

| Agrochemical Science | Screening for antifungal and herbicidal activity. researchgate.netresearchgate.net | Discovery of new crop protection agents. |

Q & A

Q. How can researchers optimize the synthesis of 2-(1,3-Thiazol-2-ylmethylamino)ethanol to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by controlling reaction parameters such as temperature, solvent selection, and stoichiometry. For example, refluxing thiazole derivatives with aminoethanol in absolute ethanol under nitrogen atmosphere for 6–8 hours, followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients), has been shown to achieve yields >90% . The use of acetic acid as a catalyst in condensation reactions (e.g., Schiff base formation) can further enhance reaction efficiency .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate is commonly employed to isolate the compound . For higher purity, column chromatography (silica gel or reverse-phase) with eluents like ethyl acetate/hexane or acetonitrile/water is recommended . Evidence from thiazole derivative syntheses highlights the importance of neutralization with sodium bicarbonate to remove acidic byproducts before crystallization .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, the thiazole ring protons typically appear as distinct doublets in the 7.5–8.5 ppm range in ¹H NMR, while the ethanolamine chain shows characteristic peaks for -NH and -OH groups . IR bands near 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) further validate the structure .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes or receptors). For example, docking analogs of this compound into the active site of HIV-1 protease revealed hydrogen bonding between the ethanolamine group and catalytic aspartate residues . Quantitative structure-activity relationship (QSAR) models, incorporating descriptors like logP and polar surface area, can also correlate structural features with antimicrobial or anticancer activity .

Q. How do structural modifications to the thiazole or ethanolamine moieties affect the compound’s pharmacological profile?

- Methodological Answer : Substituting the thiazole ring with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and target binding, as seen in analogs with improved antiviral activity . Modifying the ethanolamine chain to include methyl or methoxy groups alters solubility and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies . Case studies on indole-thiazole hybrids demonstrate that such modifications can increase potency by 10-fold against specific cancer cell lines .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used, employing C18 columns and mobile phases like methanol/water (70:30) . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides detection limits as low as 0.1 ng/mL in plasma . Internal standards such as deuterated analogs improve quantification accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield variations often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). For instance, using anhydrous ethanol vs. technical-grade ethanol can alter yields by 15–20% . Contradictions in biological activity data may stem from assay protocols; standardized cytotoxicity assays (e.g., MTT vs. resazurin) should be cross-validated to ensure reproducibility .

Q. Why do some studies report high antimicrobial activity for thiazole-ethanolamine derivatives while others show minimal efficacy?

- Methodological Answer : Discrepancies may reflect differences in bacterial strains, compound concentrations, or resistance mechanisms. For example, derivatives with a 4-phenylthiazole moiety exhibit broad-spectrum activity against Gram-positive bacteria but are ineffective against Gram-negative strains due to outer membrane barriers . Synergistic studies with efflux pump inhibitors (e.g., PAβN) can resolve false-negative results .

Experimental Design Considerations

Q. What in vitro assays are most appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer : Cell viability assays (MTT, SRB) using cancer cell lines (e.g., MCF-7, HeLa) are standard. Flow cytometry can assess apoptosis via Annexin V/PI staining, while Western blotting quantifies apoptosis markers like caspase-3 . For mechanism studies, kinase inhibition assays (e.g., EGFR or CDK2) identify molecular targets .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

Stability is assessed by incubating the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Sampling at 0, 6, 12, and 24 hours followed by HPLC analysis quantifies degradation products. Light sensitivity tests require amber vials, while oxidative stability is evaluated using H₂O₂ or metal ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.